1-(2-(1H-Pyrazol-1-yl)ethyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde
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Overview
Description
1-(2-(1H-Pyrazol-1-yl)ethyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is a heterocyclic compound that contains both pyrazole and pyrrole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(1H-Pyrazol-1-yl)ethyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of such heterocyclic compounds often employs catalytic processes to enhance yield and selectivity. Catalysts such as palladium or nickel complexes are frequently used to facilitate the cyclization reactions. Additionally, solvent-free or green chemistry approaches are increasingly being adopted to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
1-(2-(1H-Pyrazol-1-yl)ethyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the aldehyde group to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrazole or pyrrole rings
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as sodium borohydride for reduction. Substitution reactions often require catalysts or specific conditions to proceed efficiently .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols. Substitution reactions can introduce various functional groups into the pyrazole or pyrrole rings, leading to a wide range of derivatives .
Scientific Research Applications
1-(2-(1H-Pyrazol-1-yl)ethyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 1-(2-(1H-Pyrazol-1-yl)ethyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde involves its interaction with specific molecular targets. The pyrazole and pyrrole rings can engage in hydrogen bonding, π-π stacking, and other interactions with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole and pyrrole derivatives, such as:
- 1-(2-(1H-Pyrazol-1-yl)ethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid
- 1-(2-(1H-Pyrazol-1-yl)ethyl)-2,5-dimethyl-1H-pyrrole-3-methanol
- 1-(2-(1H-Pyrazol-1-yl)ethyl)-2,5-dimethyl-1H-pyrrole-3-nitrile .
Uniqueness
Its aldehyde group provides a reactive site for further functionalization, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
2,5-dimethyl-1-(2-pyrazol-1-ylethyl)pyrrole-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c1-10-8-12(9-16)11(2)15(10)7-6-14-5-3-4-13-14/h3-5,8-9H,6-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNLLTHAMBOHTOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1CCN2C=CC=N2)C)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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